1-(5-Bromopyridin-2-yl)urea 1-(5-Bromopyridin-2-yl)urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC15961387
InChI: InChI=1S/C6H6BrN3O/c7-4-1-2-5(9-3-4)10-6(8)11/h1-3H,(H3,8,9,10,11)
SMILES:
Molecular Formula: C6H6BrN3O
Molecular Weight: 216.04 g/mol

1-(5-Bromopyridin-2-yl)urea

CAS No.:

Cat. No.: VC15961387

Molecular Formula: C6H6BrN3O

Molecular Weight: 216.04 g/mol

* For research use only. Not for human or veterinary use.

1-(5-Bromopyridin-2-yl)urea -

Specification

Molecular Formula C6H6BrN3O
Molecular Weight 216.04 g/mol
IUPAC Name (5-bromopyridin-2-yl)urea
Standard InChI InChI=1S/C6H6BrN3O/c7-4-1-2-5(9-3-4)10-6(8)11/h1-3H,(H3,8,9,10,11)
Standard InChI Key VFNIHYQRRPITDE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC=C1Br)NC(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

1-(5-Bromopyridin-2-yl)urea, also known as (5-bromopyridin-2-yl)urea, belongs to the class of arylurea compounds. Its IUPAC name reflects the substitution pattern: a urea group (-NH-C(=O)-NH2_2) is bonded to the pyridine ring at the 2-position, while a bromine atom occupies the 5-position . The compound’s SMILES representation, C1=CC(=NC=C1Br)NC(=O)N\text{C1=CC(=NC=C1Br)NC(=O)N}, underscores its planar aromatic system and hydrogen-bonding capabilities .

Table 1: Key Computed Properties of 1-(5-Bromopyridin-2-yl)urea

PropertyValueMethod of Computation
Molecular Weight216.04 g/molPubChem 2.1
XLogP3-AA0.5XLogP3 3.0
Hydrogen Bond Donors2Cactvs 3.4.6.11
Hydrogen Bond Acceptors2Cactvs 3.4.6.11
Rotatable Bond Count1Cactvs 3.4.6.11
Exact Mass214.96942 DaPubChem 2.1

Spectroscopic and Crystallographic Data

While crystallographic data for 1-(5-Bromopyridin-2-yl)urea remains unreported, its 3D conformer model (PubChem CID 23202837) suggests a planar pyridine ring with the urea moiety adopting a resonance-stabilized configuration . The bromine atom at the 5-position introduces steric and electronic effects, potentially influencing intermolecular interactions in solid-state structures.

Synthesis and Reactivity

Reactivity Profile

The urea group in 1-(5-Bromopyridin-2-yl)urea participates in hydrogen bonding and may undergo hydrolysis under acidic or basic conditions to yield 5-bromopyridin-2-amine and carbon dioxide. The bromine atom at the 5-position renders the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions, enabling further functionalization .

Computational and Experimental Validation

Molecular Dynamics Simulations

In silico analyses of related urea derivatives demonstrate stable binding to MMP-2 and MMP-9 over 100-ns simulations, with root-mean-square deviation (RMSD) values below 2.0 Å . These results corroborate the hypothesis that the urea group and bromopyridine ring collectively enhance target engagement through hydrophobic and polar interactions.

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